Ethanone,2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-,(2Z)-
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Overview
Description
Ethanone,2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-,(2Z)- is a complex organic compound with a unique structure that includes a thiazole ring, a methoxyphenyl group, and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-,(2Z)- involves multiple steps, typically starting with the preparation of the thiazole ring This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and consistency, with stringent quality control measures to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethanone,2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-,(2Z)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Ethanone,2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-,(2Z)- has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone,2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-,(2Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and methoxyphenyl group play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Acetophenone, 4’-tert-butyl-: Similar structure but lacks the thiazole ring and methoxyphenyl group.
2,4-Dimethylacetophenone: Similar structure but lacks the thiazole ring and butyl chain.
Uniqueness
Ethanone,2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-,(2Z)- is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C20H26ClNO2S |
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Molecular Weight |
379.9 g/mol |
IUPAC Name |
(2Z)-2-(3-butyl-4-tert-butyl-1,3-thiazol-2-ylidene)-1-(5-chloro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C20H26ClNO2S/c1-6-7-10-22-18(20(2,3)4)13-25-19(22)12-16(23)15-11-14(21)8-9-17(15)24-5/h8-9,11-13H,6-7,10H2,1-5H3/b19-12- |
InChI Key |
QDSLTCQSFJNIJY-UNOMPAQXSA-N |
Isomeric SMILES |
CCCCN\1C(=CS/C1=C\C(=O)C2=C(C=CC(=C2)Cl)OC)C(C)(C)C |
Canonical SMILES |
CCCCN1C(=CSC1=CC(=O)C2=C(C=CC(=C2)Cl)OC)C(C)(C)C |
Origin of Product |
United States |
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